Cas no 2153809-08-4 (2-chloro-4-fluoro-6-methylpyrimidin-5-amine)

2-Chloro-4-fluoro-6-methylpyrimidin-5-amine is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—chloro and fluoro substituents at the 2- and 4-positions, along with a methyl group at the 6-position—enhance reactivity and selectivity in nucleophilic substitution reactions. The amine group at the 5-position provides a versatile handle for further functionalization, making it a valuable intermediate in the development of bioactive compounds. This compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations, facilitating its use in heterocyclic chemistry and drug discovery applications. Its well-defined reactivity profile supports precise molecular design.
2-chloro-4-fluoro-6-methylpyrimidin-5-amine structure
2153809-08-4 structure
Product name:2-chloro-4-fluoro-6-methylpyrimidin-5-amine
CAS No:2153809-08-4
MF:C5H5ClFN3
MW:161.564702749252
CID:6350507
PubChem ID:165795189

2-chloro-4-fluoro-6-methylpyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-6-methylpyrimidin-5-amine
    • EN300-1295749
    • 2153809-08-4
    • Inchi: 1S/C5H5ClFN3/c1-2-3(8)4(7)10-5(6)9-2/h8H2,1H3
    • InChI Key: REDIOSPCVJFOBF-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C(C(C)=N1)N)F

Computed Properties

  • Exact Mass: 161.0156030g/mol
  • Monoisotopic Mass: 161.0156030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51.8Ų

2-chloro-4-fluoro-6-methylpyrimidin-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295749-1000mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
1000mg
$842.0 2023-09-30
Enamine
EN300-1295749-5000mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
5000mg
$2443.0 2023-09-30
Enamine
EN300-1295749-100mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
100mg
$741.0 2023-09-30
Enamine
EN300-1295749-0.5g
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
0.5g
$1357.0 2023-06-06
Enamine
EN300-1295749-1.0g
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
1g
$1414.0 2023-06-06
Enamine
EN300-1295749-0.05g
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
0.05g
$1188.0 2023-06-06
Enamine
EN300-1295749-50mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
50mg
$707.0 2023-09-30
Enamine
EN300-1295749-250mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
250mg
$774.0 2023-09-30
Enamine
EN300-1295749-2500mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
2500mg
$1650.0 2023-09-30
Enamine
EN300-1295749-500mg
2-chloro-4-fluoro-6-methylpyrimidin-5-amine
2153809-08-4
500mg
$809.0 2023-09-30

Additional information on 2-chloro-4-fluoro-6-methylpyrimidin-5-amine

Comprehensive Overview of 2-Chloro-4-fluoro-6-methylpyrimidin-5-amine (CAS No. 2153809-08-4)

2-Chloro-4-fluoro-6-methylpyrimidin-5-amine is a specialized pyrimidine derivative with significant applications in pharmaceutical and agrochemical research. This compound, identified by its CAS number 2153809-08-4, has garnered attention due to its unique structural properties and potential as a building block for bioactive molecules. Researchers and industry professionals frequently search for terms like "pyrimidine derivatives synthesis", "halogenated pyrimidines applications", and "fluoro-methylpyrimidinamine properties", reflecting the growing interest in this chemical class.

The molecular structure of 2-chloro-4-fluoro-6-methylpyrimidin-5-amine features a pyrimidine ring substituted with chloro, fluoro, and methyl groups, along with an amine functional group. This arrangement contributes to its reactivity and versatility in organic synthesis. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the current focus on targeted therapies and antibiotic resistance solutions. Searches for "pyrimidine-based drug discovery" and "heterocyclic compound optimization" underscore its relevance in modern medicinal chemistry.

From a synthetic perspective, CAS 2153809-08-4 serves as a key intermediate in multi-step reactions. Its chloro-fluoro substitution pattern enables selective nucleophilic displacements, making it valuable for constructing complex molecules. Industry trends show increased demand for custom synthesis of fluorinated pyrimidines, driven by their enhanced metabolic stability in drug candidates. Frequently asked questions like "how to purify halogenated pyrimidines" and "scaling up pyrimidine amine production" indicate practical challenges being addressed by researchers.

The physicochemical properties of 2-chloro-4-fluoro-6-methylpyrimidin-5-amine contribute to its handling and storage requirements. With melting point and solubility data being critical for process chemists, search queries such as "pyrimidine amine stability" and "fluoromethylpyrimidine solubility" frequently appear in scientific databases. Recent advancements in green chemistry approaches for similar compounds have sparked interest in sustainable production methods for this intermediate.

Analytical characterization of 2153809-08-4 typically involves techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's distinct spectral signatures make it identifiable in complex mixtures, a feature valuable for quality control in manufacturing. Emerging discussions about "analytical method development for pyrimidines" and "spectral database for heterocyclic amines" reflect the need for standardized characterization protocols.

In material science applications, derivatives of 2-chloro-4-fluoro-6-methylpyrimidin-5-amine have shown promise in developing organic electronic materials. The electron-withdrawing effects of its substituents modify conjugation properties, making it interesting for optoelectronic device research. This connects with trending searches about "pyrimidine-based semiconductors" and "fluorinated heterocycles in OLEDs", demonstrating the compound's interdisciplinary potential.

Regulatory aspects concerning CAS 2153809-08-4 follow standard chemical safety protocols. While not classified as hazardous under normal conditions, proper handling procedures are essential, as indicated by searches for "pyrimidine safety data sheets" and "amine compound storage guidelines". The compound's status as a research chemical means it's primarily handled in controlled laboratory environments following Good Laboratory Practice (GLP) standards.

The commercial availability of 2-chloro-4-fluoro-6-methylpyrimidin-5-amine through specialty chemical suppliers has increased in recent years. Procurement-related searches such as "bulk pyrimidine suppliers" and "custom fluorinated heterocycle synthesis" reflect market demand. Pricing trends show variability based on purity grades and quantities, with GMP-grade materials commanding premium values for pharmaceutical applications.

Future research directions for 2153809-08-4 and related compounds include exploration of their biological activity profiles and material science applications. The intersection of computational chemistry and experimental validation, as seen in searches for "pyrimidine QSAR studies" and "molecular docking of fluorinated amines", points toward more targeted development of derivatives. This compound class continues to offer opportunities for innovation in multiple scientific domains.

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